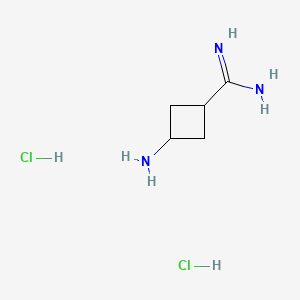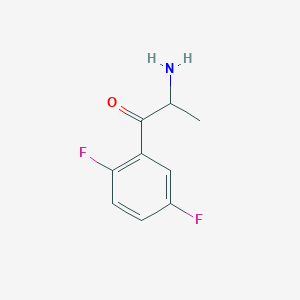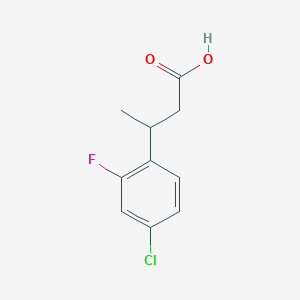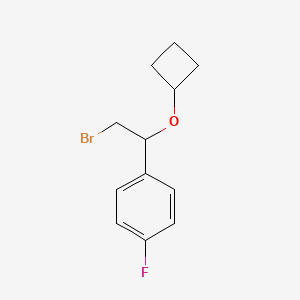
3-Cyclobutoxypropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutoxypropane-1-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. This compound is particularly interesting due to its unique structure, which includes a cyclobutyl group attached to a propane sulfonyl chloride moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxypropane-1-sulfonyl chloride typically involves the reaction of cyclobutanol with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and improved safety. The use of continuous flow reactors also minimizes the risk of thermal runaway, which is a common issue in the production of sulfonyl chlorides .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutoxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Bases: Pyridine, triethylamine
Temperature: Typically carried out at room temperature to moderate temperatures
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Applications De Recherche Scientifique
3-Cyclobutoxypropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs.
Materials Science: Utilized in the preparation of sulfonated polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Cyclobutoxypropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropanesulfonyl chloride: Similar in structure but lacks the cyclobutyl group.
Benzenesulfonyl chloride: Contains a benzene ring instead of a cyclobutyl group.
Uniqueness
3-Cyclobutoxypropane-1-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which imparts different steric and electronic properties compared to other sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
Propriétés
Formule moléculaire |
C7H13ClO3S |
|---|---|
Poids moléculaire |
212.70 g/mol |
Nom IUPAC |
3-cyclobutyloxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c8-12(9,10)6-2-5-11-7-3-1-4-7/h7H,1-6H2 |
Clé InChI |
FJSPMEPAJKYZGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



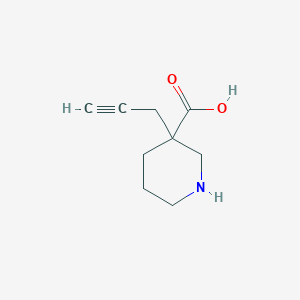
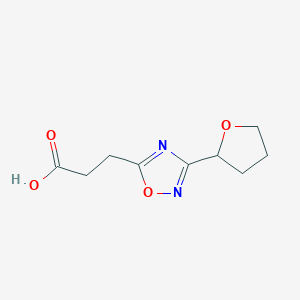
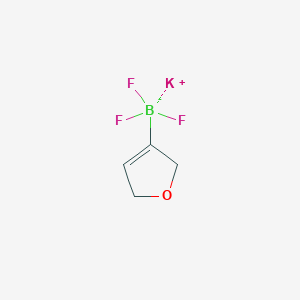
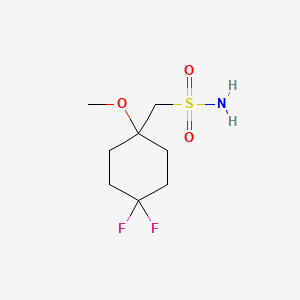

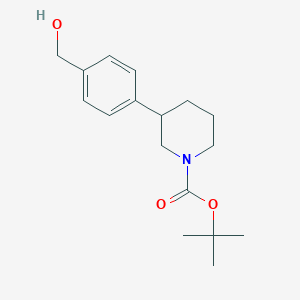

![3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13520646.png)

